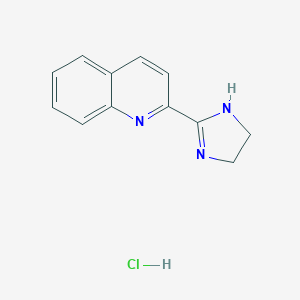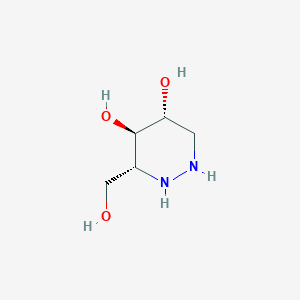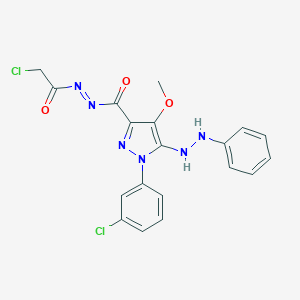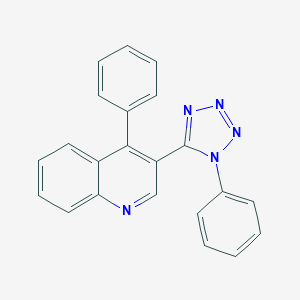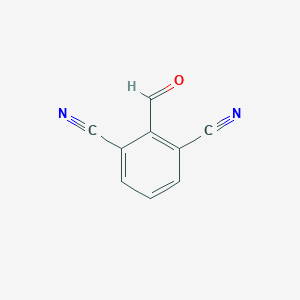
2,6-Diciano-benzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dicyanobenzaldehyde is an organic compound with the molecular formula C9H4N2O. It is characterized by the presence of two cyano groups (-CN) and an aldehyde group (-CHO) attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
2,6-Dicyanobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dicyanobenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,6-dibromobenzaldehyde with sodium cyanide in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the production of 2,6-dicyanobenzaldehyde may involve the catalytic conversion of 2,6-dibromobenzaldehyde using a continuous flow reactor. This method ensures higher yields and better control over reaction parameters, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dicyanobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 2,6-dicyanobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol, 2,6-dicyanobenzyl alcohol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 2,6-Dicyanobenzoic acid.
Reduction: 2,6-Dicyanobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile.
Mecanismo De Acción
The mechanism by which 2,6-dicyanobenzaldehyde exerts its effects depends on the specific reaction or application. For instance, in biological systems, it may interact with cellular components through its aldehyde and cyano groups, leading to various biochemical responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
2,4-Dicyanobenzaldehyde: Similar structure but with cyano groups at different positions.
2,6-Dichlorobenzaldehyde: Contains chlorine atoms instead of cyano groups.
2,6-Difluorobenzaldehyde: Contains fluorine atoms instead of cyano groups.
Uniqueness: 2,6-Dicyanobenzaldehyde is unique due to the presence of both cyano and aldehyde groups on the same benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-formylbenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKUDVMGMZDHMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

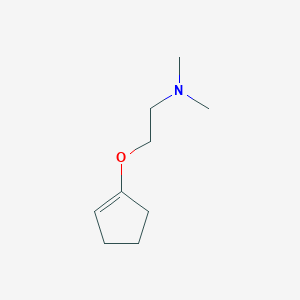

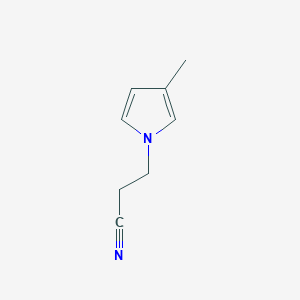
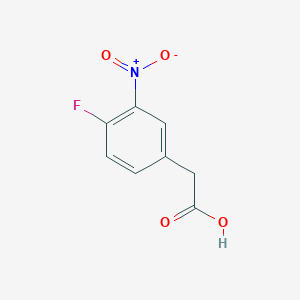
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)

![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)


